molecular formula C11H10O B123276 6-Methylnaphthalen-2-ol CAS No. 17579-79-2

6-Methylnaphthalen-2-ol

Cat. No. B123276
CAS RN: 17579-79-2
M. Wt: 158.2 g/mol
InChI Key: SHWKZEFERHFBTQ-UHFFFAOYSA-N
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Description

6-Methylnaphthalen-2-ol is a chemical compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . It is a solid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic hydroxyl .

Scientific Research Applications

Catalysis and Chemical Synthesis

6-Methylnaphthalen-2-ol, and related compounds, are extensively studied in catalysis and chemical synthesis. For example, the methylation of 2-methylnaphthalene (2-MN) is a key reaction in the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), an important precursor for advanced polymer materials like polyethylenenaphthalate. Studies have explored various catalysts and conditions to optimize this reaction. Hydrothermal treatment of HZSM-5 zeolite catalysts has been shown to improve selectivity and stability in the methylation process (Zhao et al., 2008). Similarly, other studies have focused on achieving high selectivity for 2,6-DMN using different types of catalysts, such as ferrisilicate and metallosilicates with MFI structure (Komatsu et al., 1994).

Environmental and Biological Applications

There are also environmental and biological applications for compounds related to 6-Methylnaphthalen-2-ol. For instance, a fluorescent sensor using a derivative of 6-methylnaphthalen-2-ol was developed for the selective detection of aluminum ions, with potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018). Furthermore, the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture has been studied, revealing potential pathways for environmental remediation of naphthalene compounds (Annweiler et al., 2000).

Analytical Chemistry

In analytical chemistry, derivatives of 6-methylnaphthalen-2-ol have been used as fluorescent labeling agents for the high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating their utility in biochemical analysis (Gatti et al., 1990); (Cavrini et al., 1989).

Safety And Hazards

6-Methylnaphthalen-2-ol is classified as a warning substance according to the GHS classification . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKZEFERHFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287619
Record name 6-methylnaphthalen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnaphthalen-2-ol

CAS RN

17579-79-2
Record name 17579-79-2
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Record name 6-methylnaphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylnaphthalen-2-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-1-methylnaphthalene (6.4 g) in dichloromethane (500 ml), cooled to -60° C., was added boron tribromide (45 ml of a 1M solution in dichloromethane). The resulting mixture was stirred at -60° C. for 3 hours. The reaction was quenched with water (500 ml) and extracted with dichloromethane (2×500 ml). The organic extracts were combined, dried (MgSO4) and evaporated to give a solid. Purification by flash column chromatography on silica, eluting with ethyl acetate/hexane (5:95 v/v) gave 6-methyl-2-naphthol (3.76 g) as a white solid. This was used without further characterisation.
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Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-1-methylnaphthalene (6.4 g) in dichloromethanie (500 ml), cooled to -60° C., was added boron tribromide (45 ml of a 1M solution in dichloromethane). The resulting mixture was stirred at -60° C. for 3 hours. The reaction was quenched with water (500 ml) and extracted with dichloromethane (2x500 ml). The organic extracts were combined, dried (MgSO4) and evaporated to give a solid. Purification by flash column chromatography on silica, eluting with ethyl acctate/hexane (5:95 v/v) gave 6-methyl-2-naphthol (3.76 g) as a white solid. This was used without further characterisation.
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Synthesis routes and methods IV

Procedure details

React 6-bromo-2-naphthol with t-butyl dimethylsilyl chloride and imidazole, followed by adding n-BuLi and CH3I. Deprotect the hydroxyl group by reacting with n-Bu4F to produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RB Cink, Y Zhou, L Du, MS Rahman… - The Journal of …, 2021 - ACS Publications
HNO is a highly reactive molecule that shows promise in treating heart failure. Molecules that rapidly release HNO with precise spatial and temporal control are needed to investigate …
Number of citations: 2 pubs.acs.org
SH Han, AK Pandey, H Lee, S Kim, D Kang… - Organic Chemistry …, 2018 - pubs.rsc.org
The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes. Herein, we describe the …
Number of citations: 21 pubs.rsc.org
JL Wu, JY Wang, P Wu, JR Wang, GJ Mei… - Organic Chemistry …, 2018 - pubs.rsc.org
A catalytic asymmetric tandem cyclization of 2-indolymethanols with 2-naphthols has been established in the presence of chiral phosphoric acids, which constructed chiral cyclopenta[b]…
Number of citations: 22 pubs.rsc.org
JH Zhao, S Ma, CY Li, HC Zhang, LJ Zhao… - European Journal of …, 2023 - Elsevier
… The process involves the etherification of 6-methylnaphthalen-2-ol (NABU-001) with dimethyl carbonate (DMC) to produce the ester NABU-002. Subsequently, treatment of NABU-002 …
Number of citations: 1 www.sciencedirect.com
W Zhang, R Song, D Yang, J Lv - The Journal of Organic …, 2022 - ACS Publications
Herein we report a chiral phosphoric acid-catalyzed intermolecular C2 Friedel–Crafts alkylation reaction between ortho-alkynylnaphthols and various 3-substituted indoles, affording …
Number of citations: 13 pubs.acs.org
E Serra-Pérez, S Álvarez-Torrellas, VI Águeda… - Separation and …, 2021 - Elsevier
In this research the technical feasibility of catalytic wet air oxidation reactions (CWAO) with a novel ruthenium supported onto carbon nanospheres (CNS-Ru) catalyst for the degradation …
Number of citations: 15 www.sciencedirect.com
MJ Cheng, JJ Chen, MD Wu, JY Leu, M Tseng - Antibiotics, 2023 - mdpi.com
… From the above data, the structure of Compound 2 was unambiguously established as 3-isopropyl-5-(4-methoxy-4-methylpentyl)-6-methylnaphthalen-2-ol and named Acrocarposporin …
Number of citations: 1 www.mdpi.com
D Guo, J Wang - Synthesis, 2022 - thieme-connect.com
An unprecedented Cinchona alkaloid catalyzed atropoenantioselective transamination of biaryl aldehydes with 2,2-diphenylglycine via a cascade decarboxylation and dynamic kinetic …
Number of citations: 0 www.thieme-connect.com
W Zhang, J Sun, Z Lian, R Song… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report chiral strong Brønsted acid-catalyzed enantioselective Friedel–Crafts reaction of 2-alkynyphenols with aromatic ethers. The reaction affords the corresponding axially …
Number of citations: 2 pubs.acs.org
WG Wei, ZJ Yao - Tetrahedron, 2003 - Elsevier
A number of multisubstituted β-naphthols were efficiently prepared by intramolecular aldol condensation of readily available substituted benzyaldehydes, whose substituents were …
Number of citations: 17 www.sciencedirect.com

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